4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid
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Overview
Description
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free reactions and microwave irradiation, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid
- 6-Methoxy-2-methylquinoline-3-carboxylic acid
Uniqueness
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and methoxy groups enhances its potential as a therapeutic agent by improving its solubility and binding affinity to molecular targets .
Biological Activity
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O3, with a molecular weight of approximately 232.24 g/mol. The structure consists of a quinoline ring with various functional groups that contribute to its biological activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The following table summarizes its inhibitory effects against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 16 | |
Escherichia coli | 32 | |
Klebsiella pneumoniae | 64 | |
Pseudomonas aeruginosa | 32 |
These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For instance, a recent investigation into similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The following table illustrates the IC50 values for this compound against specific cancer types:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 20 | |
A549 (Lung Cancer) | 15 | |
HeLa (Cervical Cancer) | 25 |
These results suggest that the compound has promising anticancer activity, potentially linked to mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with cellular processes, including:
- Inhibition of Enzymatic Activity: Quinoline derivatives often inhibit enzymes involved in DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells.
Case Studies
A notable study investigated the effects of various quinoline derivatives on CD38, an enzyme implicated in cancer progression. The study found that compounds similar to this compound exhibited submicromolar inhibition of CD38, leading to elevated NAD+ levels in treated cells, which is crucial for cellular metabolism and survival .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-amino-8-methoxy-6-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-6-3-7-10(13)8(12(15)16)5-14-11(7)9(4-6)17-2/h3-5H,1-2H3,(H2,13,14)(H,15,16) |
InChI Key |
OXXYMXFAENVHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)OC)C(=O)O)N |
Origin of Product |
United States |
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